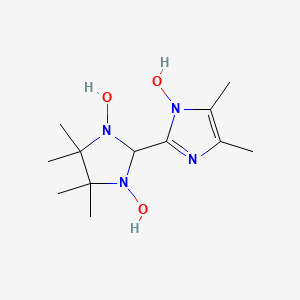methanone](/img/structure/B5180925.png)
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, also known as DNPHM, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPHM belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone involves the formation of a stable adduct between the carbonyl group of the target molecule and the nitro group of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone. This adduct can be detected through various techniques, such as UV-Vis spectroscopy or HPLC analysis.
Biochemical and Physiological Effects:
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in oxidative stress and the induction of apoptosis in cancer cells. However, further studies are needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone is its high sensitivity and selectivity for carbonyl compounds, which makes it a valuable tool for the detection and quantification of these biomolecules. However, [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone can also have limitations in certain experimental conditions, such as high pH or the presence of interfering compounds.
Future Directions
There are many potential future directions for research on [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, including the development of new methods for its synthesis and purification, the exploration of its applications in other scientific fields, and the investigation of its mechanisms of action in various biological systems. Additionally, further studies are needed to evaluate the potential toxicity and safety of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone for use in laboratory experiments.
Synthesis Methods
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone can be synthesized through a variety of methods, including the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product can be purified through various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary uses of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone is as a reagent for the detection and quantification of carbonyl compounds, which are important biomolecules involved in various physiological processes.
properties
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-16(2)11-5-3-9(7-12(11)17(21)22)15(20)10-4-6-14(19)13(8-10)18(23)24/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZVSXCBHJDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)

![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)

![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)